5-(Octylthio)-2-phenyl-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Octylthio)-2-phenyl-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The presence of the octylthio group and the phenyl group in this compound makes it unique and potentially useful in various applications, including pharmaceuticals, materials science, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octylthio)-2-phenyl-2H-tetrazole typically involves the reaction of 2-phenyl-2H-tetrazole with octylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution of the hydrogen atom on the tetrazole ring with the octylthio group. The reaction is typically conducted in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (around 60-80°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Octylthio)-2-phenyl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the octylthio group, yielding 2-phenyl-2H-tetrazole, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or THF at low temperatures.
Substitution: Nitric acid, sulfuric acid, halogens; conducted under controlled temperatures and conditions specific to each reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-phenyl-2H-tetrazole.
Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound.
Scientific Research Applications
5-(Octylthio)-2-phenyl-2H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 5-(Octylthio)-2-phenyl-2H-tetrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The octylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can participate in hydrogen bonding and other interactions with biological targets, contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-tetrazole: Lacks the octylthio group, making it less lipophilic and potentially less effective in certain applications.
5-(Methylthio)-2-phenyl-2H-tetrazole: Contains a shorter alkylthio group, which may affect its solubility and reactivity.
5-(Butylthio)-2-phenyl-2H-tetrazole: Similar structure but with a shorter alkyl chain, potentially influencing its biological activity and material properties.
Uniqueness
5-(Octylthio)-2-phenyl-2H-tetrazole is unique due to the presence of the long octylthio group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature may make it more effective in applications requiring membrane penetration or specific hydrophobic interactions.
Properties
Molecular Formula |
C15H22N4S |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-octylsulfanyl-2-phenyltetrazole |
InChI |
InChI=1S/C15H22N4S/c1-2-3-4-5-6-10-13-20-15-16-18-19(17-15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |
InChI Key |
YHUSVMVLNYGAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NN(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.